5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorobenzyl)pyridin-2(1H)-one
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Overview
Description
5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorobenzyl)pyridin-2(1H)-one is a complex organic compound that features a pyridinone core substituted with a 4-chlorophenyl group and a 3-fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorobenzyl)pyridin-2(1H)-one typically involves multi-step organic reactions One common approach is to start with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate amidoximes with carboxylic acids or their derivatives under dehydrating conditions The pyridinone core can be introduced through a subsequent condensation reaction with a suitable pyridine derivative
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography would be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorobenzyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the oxadiazole ring or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could lead to partially or fully reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, 5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorobenzyl)pyridin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it a candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance or mechanical strength.
Mechanism of Action
The mechanism of action of 5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorobenzyl)pyridin-2(1H)-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and cellular assays.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-fluorobenzyl)pyridin-2(1H)-one
- 5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-chlorobenzyl)pyridin-2(1H)-one
- 5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-methylbenzyl)pyridin-2(1H)-one
Uniqueness
The uniqueness of 5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorobenzyl)pyridin-2(1H)-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a 4-chlorophenyl group and a 3-fluorobenzyl group provides a distinct electronic and steric environment, potentially leading to unique interactions with molecular targets.
Properties
IUPAC Name |
5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(3-fluorophenyl)methyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFN3O2/c21-16-7-4-14(5-8-16)19-23-20(27-24-19)15-6-9-18(26)25(12-15)11-13-2-1-3-17(22)10-13/h1-10,12H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJUCJQPGAYAQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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